molecular formula C6H5ClIN B579048 2-Chloro-5-iodoaniline CAS No. 16604-98-1

2-Chloro-5-iodoaniline

Cat. No. B579048
CAS RN: 16604-98-1
M. Wt: 253.467
InChI Key: PSXCVXYHPJLMGU-UHFFFAOYSA-N
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Patent
US07381728B2

Procedure details

To 1-chloro-4-iodo-2-nitrobenzene (1.27 g, 4.49 mmol) in methanol (20 ml) was added iron powder (1.25 g, 22 mmol) and the reaction heated to 50° C. A solution of ammonium chloride (1.92 g, 36 mmol) in water (10 ml) was added slowly and the reaction heated to 70° C. overnight. Reaction was cooled, filtered through celite, washed with methanol and solvent reduced in vacuo. The residue was purified by chromatography on silica gel (gradient of hexane to 10% ethyl acetate in hexane) to afford the title compound. MS (ES+) m/e 254 [M+H]+.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
catalyst
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[N+:9]([O-])=O.[Cl-].[NH4+]>CO.O.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to 70° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with methanol and solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (gradient of hexane to 10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.